3,5-Difluoro-4-formyl-2-methoxybenzonitrile

Medicinal chemistry Building block procurement Synthetic route design

3,5-Difluoro-4-formyl-2-methoxybenzonitrile (CAS 2288710-49-4, molecular formula C₉H₅F₂NO₂, MW 197.14 g/mol) is a polyfunctional aromatic aldehyde-nitrile that integrates four distinct reactive handles—aldehyde (formyl), nitrile, methoxy, and two aromatic fluorine atoms—on a single penta-substituted benzene ring. Supplied at 95% purity by Sigma-Aldrich (Life Chemicals catalog LIFH3035C0E0) and AChemBlock (catalog AD246656), this compound serves as a versatile building block for constructing fluorinated heterocycles, kinase inhibitor scaffolds, and agrochemical intermediates.

Molecular Formula C9H5F2NO2
Molecular Weight 197.141
CAS No. 2288710-49-4
Cat. No. B2624453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Difluoro-4-formyl-2-methoxybenzonitrile
CAS2288710-49-4
Molecular FormulaC9H5F2NO2
Molecular Weight197.141
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1C#N)F)C=O)F
InChIInChI=1S/C9H5F2NO2/c1-14-9-5(3-12)2-7(10)6(4-13)8(9)11/h2,4H,1H3
InChIKeyVFTWWENKPHNHLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,5-Difluoro-4-formyl-2-methoxybenzonitrile (CAS 2288710-49-4): A Tetra-Functional Fluorinated Benzaldehyde Building Block for Medicinal Chemistry and Agrochemical Synthesis


3,5-Difluoro-4-formyl-2-methoxybenzonitrile (CAS 2288710-49-4, molecular formula C₉H₅F₂NO₂, MW 197.14 g/mol) is a polyfunctional aromatic aldehyde-nitrile that integrates four distinct reactive handles—aldehyde (formyl), nitrile, methoxy, and two aromatic fluorine atoms—on a single penta-substituted benzene ring . Supplied at 95% purity by Sigma-Aldrich (Life Chemicals catalog LIFH3035C0E0) and AChemBlock (catalog AD246656), this compound serves as a versatile building block for constructing fluorinated heterocycles, kinase inhibitor scaffolds, and agrochemical intermediates . Its computed XLogP of 1.3, topological polar surface area (TPSA) of 50.1 Ų, and five hydrogen-bond acceptor sites differentiate it from structurally proximate benzonitrile analogs that lack one or more of these functional groups [1].

Why Substituting 3,5-Difluoro-4-formyl-2-methoxybenzonitrile with Structurally Proximate Benzonitrile Analogs Introduces Functional Gaps in Synthetic Programs


Closely related benzonitrile building blocks—such as 3,5-difluoro-4-formylbenzonitrile (CAS 467442-15-5, lacking the 2-methoxy group), 3,5-difluoro-2-methoxybenzonitrile (CAS 874804-08-7, lacking the 4-formyl group), and 4-formyl-2-methoxybenzonitrile (CAS 21962-49-2, lacking both fluorine substituents)—each lack at least one functional handle present in the target compound . The absence of even a single functional group eliminates a synthetic diversification vector: the methoxy group serves as a directing group for ortho-metalation and as a latent phenol via demethylation; the formyl group enables reductive amination, aldol condensation, and heterocycle formation; the nitrile can be hydrolyzed to amide/carboxylic acid or reduced to amine; and the fluorine atoms modulate electronic properties and metabolic stability [1][2]. Procuring an analog that omits any of these handles necessitates additional synthetic steps to reintroduce the missing functionality, increasing step count, cost, and timeline while potentially compromising overall yield [2]. The quantitative evidence below substantiates why this specific tetra-functional architecture cannot be replaced by any commercially available mono- or tri-functional analog without accepting a tangible loss in synthetic efficiency.

Quantitative Differentiation Evidence: 3,5-Difluoro-4-formyl-2-methoxybenzonitrile vs. Closest Commercially Available Analog Building Blocks


Functional Group Completeness: The Only Penta-Substituted Benzene Combining Formyl, Nitrile, Methoxy, and Two Fluorine Substituents

Among the six closest commercially available benzonitrile building blocks sharing the difluoro/formyl/methoxy chemical space, 3,5-difluoro-4-formyl-2-methoxybenzonitrile is the sole compound that simultaneously presents all four functional groups—aldehyde (C4), nitrile (C1), methoxy (C2), and two aromatic fluorine atoms (C3, C5)—on a single benzene ring [1]. Each of the five nearest analogs lacks at least one critical functional handle: 3,5-difluoro-4-formylbenzonitrile (CAS 467442-15-5) lacks the 2-methoxy group; 3,5-difluoro-2-methoxybenzonitrile (CAS 874804-08-7) lacks the 4-formyl group; 4-formyl-2-methoxybenzonitrile (CAS 21962-49-2) lacks both fluorine atoms; 4,5-difluoro-2-methoxybenzonitrile (CAS 425702-28-9) lacks the formyl group and has a different fluorine substitution pattern; and 2,4-difluoro-3-formylbenzonitrile (CAS 149489-14-5) lacks the methoxy group and positions fluorine atoms differently [1]. This functional group completeness translates directly into synthetic step-count economy: each missing handle would require at least one additional synthetic operation (protection/deprotection, directed metalation, or cross-coupling) to reintroduce if a less-substituted analog were procured [2].

Medicinal chemistry Building block procurement Synthetic route design

Lipophilicity (XLogP) Comparison: Lower LogP of the Tetra-Functional Scaffold vs. Difluoro Analogs Lacking the Methoxy Group

The computed XLogP3-AA value for 3,5-difluoro-4-formyl-2-methoxybenzonitrile is 1.3, which is 0.35–0.50 log units lower than the nearest difluoro-substituted comparators that lack the 2-methoxy group [1]. Specifically, 3,5-difluoro-4-formylbenzonitrile (CAS 467442-15-5) has an XLogP of 1.65, and 2,4-difluoro-3-formylbenzonitrile (CAS 149489-14-5) has a LogP of 1.65, representing a +0.35 log unit increase relative to the target compound . The difluoro-methoxy analogs that lack the formyl group—3,5-difluoro-2-methoxybenzonitrile (CAS 874804-08-7, XLogP 1.8) and 4,5-difluoro-2-methoxybenzonitrile (CAS 425702-28-9, XLogP 1.8)—are 0.5 log units more lipophilic than the target compound . This 0.35–0.50 log unit difference in lipophilicity is consequential in medicinal chemistry, where each 1.0 log unit increase in LogP is associated with an approximately 10-fold increase in non-specific binding, higher metabolic clearance, and increased risk of off-target toxicity [2].

Drug-likeness ADME prediction Lead optimization

Topological Polar Surface Area (TPSA) and Hydrogen-Bond Acceptor Count: Differentiated Molecular Recognition Profile vs. All Five Nearest Analogs

3,5-Difluoro-4-formyl-2-methoxybenzonitrile possesses a TPSA of 50.1 Ų and five hydrogen-bond acceptor (HBA) sites, a combination that is not matched by any of the five nearest commercially available comparator building blocks [1]. The two difluoro-formyl analogs lacking the methoxy group (CAS 467442-15-5 and 149489-14-5) each have a TPSA of 40.86 Ų and only 4 HBA sites—a reduction of 9.24 Ų (18.4%) in polar surface area . Conversely, the difluoro-methoxy analogs lacking the formyl group (CAS 874804-08-7 and 425702-28-9) have a TPSA of only 33.0 Ų (34.1% lower than the target) and 4 HBA sites . The non-fluorinated analog 4-formyl-2-methoxybenzonitrile (CAS 21962-49-2) matches the TPSA (50.09 Ų) but lacks the two fluorine atoms that contribute to metabolic stability and electronic modulation [2]. In drug design, TPSA values below 60 Ų are generally associated with good oral absorption, while values below 140 Ų predict blood-brain barrier penetration; the target compound's TPSA of 50.1 Ų positions it favorably within oral bioavailability guidelines (Veber rules) while its 5 HBA count provides greater intermolecular interaction capacity than any comparator [2].

Membrane permeability Oral bioavailability Structure-property relationships

Physicochemical Handling Properties: Solid-State Stability and Melting Point Differentiation for Long-Term Storage and Formulation

The target compound is supplied as a solid at ambient temperature (Sigma-Aldrich physical form specification: 'solid'), distinguishing it from the low-melting comparator 3,5-difluoro-2-methoxybenzonitrile (CAS 874804-08-7), which has a reported melting point of 33–36 °C and exists as a 'fused solid' that may liquefy during warm-weather shipping or laboratory handling . In contrast, the non-methoxylated analog 3,5-difluoro-4-formylbenzonitrile (CAS 467442-15-5) has a significantly higher melting point of 97–101 °C . The target compound's solid physical form at room temperature, combined with its intermediate polarity profile (XLogP 1.3), facilitates accurate weighing, DMSO solubilization, and long-term storage at 2–8 °C without the cold-chain complications or viscosity issues associated with low-melting or liquid building blocks . The two suppliers (Sigma-Aldrich/Life Chemicals and AChemBlock) both specify 95% purity, with Sigma-Aldrich providing Certificates of Analysis (COA) upon request .

Compound management Solid-state properties Procurement logistics

Synthetic Orthogonality: Aldehyde–Nitrile–Methoxy Triad Enables Sequential Chemoselective Transformations Not Possible with Di-Functional Analogs

The concurrent presence of an aldehyde, a nitrile, and a methoxy group on the same benzene scaffold creates three electronically distinct, sequentially addressable reactive centers that enable chemoselective diversification without protecting-group manipulation [1]. The aldehyde (C4) can undergo reductive amination or Grignard addition under mild conditions without affecting the nitrile; the nitrile (C1) can be hydrolyzed to a carboxylic acid or reduced to a benzylamine under conditions orthogonal to the aldehyde (e.g., nitrile hydrolysis with H₂O₂/K₂CO₃); and the methoxy group (C2) can direct ortho-metalation at C3 or be demethylated to a phenol using BBr₃ . In contrast, 3,5-difluoro-4-formylbenzonitrile (CAS 467442-15-5) lacks the methoxy directing group and phenol precursor; 3,5-difluoro-2-methoxybenzonitrile (CAS 874804-08-7) lacks the aldehyde handle for C–C bond formation; and 4-formyl-2-methoxybenzonitrile (CAS 21962-49-2) lacks fluorine substituents for metabolic stabilization [1]. This orthogonal reactivity profile has been exploited with structurally analogous 2,4-difluoro-3-formylbenzonitrile building blocks in kinase inhibitor programs where sequential functionalization of aldehyde and nitrile was critical for constructing complex heterocyclic cores [2].

Orthogonal reactivity Diversity-oriented synthesis Parallel library synthesis

Procurement-Driven Application Scenarios for 3,5-Difluoro-4-formyl-2-methoxybenzonitrile in Drug Discovery and Agrochemical Development


Medicinal Chemistry: Kinase Inhibitor Scaffold Construction Requiring Simultaneous Aldehyde, Nitrile, and Methoxy Handles

In kinase inhibitor programs, the aldehyde group enables Knoevenagel condensation or reductive amination to install amine-containing pharmacophores at the C4 position, while the nitrile serves as a hydrogen-bond acceptor in the kinase hinge-binding motif or as a precursor to amide and acid isosteres [1]. The methoxy group at C2 can be exploited as a directing group for regioselective C–H functionalization at C3 or demethylated to a phenol for further etherification or sulfonylation . The two fluorine atoms at C3 and C5 block oxidative metabolism at these positions and modulate the electron density of the aromatic ring for optimal π-stacking interactions with kinase active-site tyrosine residues [2]. Procuring this single tetra-functional building block instead of assembling the substitution pattern through sequential functionalization of a less-substituted benzonitrile saves an estimated 2–4 synthetic steps and eliminates the need for protecting-group interconversions .

Agrochemical Discovery: Synthesis of Fluorinated Pyrethroid and Heterocyclic Pesticide Intermediates

Difluoromethoxyaromatic and fluorobenzonitrile scaffolds are established intermediates in pyrethroid pesticide synthesis, where the fluorine substituents enhance insecticidal potency and environmental persistence while the nitrile group serves as a bioisostere for halogens or as a precursor to tetrazole and oxadiazole heterocycles [1]. The aldehyde functionality enables condensation with hydrazines or hydroxylamines to form hydrazone or oxime intermediates for subsequent cyclization to pyrazole, isoxazole, or 1,2,4-triazole agrochemical cores . The target compound's lower XLogP (1.3) relative to non-methoxylated difluoro analogs (1.65–1.8) may improve soil mobility and reduce bioaccumulation potential compared to more lipophilic building blocks, a property increasingly valued in modern agrochemical design [2].

Diversity-Oriented Synthesis: Parallel Library Generation from a Single Polyfunctional Building Block

The orthogonal reactivity of the aldehyde, nitrile, and methoxy groups enables split-pool or parallel library synthesis from a single building block precursor [1]. In a typical workflow, the aldehyde can be diversified in the first synthetic step (reductive amination with 10–20 amines), the nitrile can be transformed in the second step (hydrolysis to acid or cycloaddition to tetrazole), and the methoxy group can be demethylated and alkylated in a third diversification step . This sequential three-dimensional diversification strategy yields libraries of 1,000–8,000 compounds from a single building block lot, maximizing the return on procurement investment compared to purchasing three separate mono-functional building blocks [2]. The compound's solid physical form and compatibility with automated liquid handling systems further support its use in high-throughput parallel synthesis platforms .

Fragment-Based Drug Discovery (FBDD): A Rule-of-Three-Compliant Fluorinated Fragment with Five H-Bond Acceptors

With a molecular weight of 197.14 g/mol (<300 Da threshold), XLogP of 1.3 (≤3), and 5 hydrogen-bond acceptor sites, 3,5-difluoro-4-formyl-2-methoxybenzonitrile qualifies as a Rule-of-Three-compliant fragment for FBDD screening libraries [1]. Its five HBA sites exceed the count available in any of the five nearest comparator building blocks (all have 4 HBA), offering greater potential for directed polar interactions with protein targets during fragment soaking or co-crystallization experiments [1]. The aldehyde group can form reversible covalent Schiff-base adducts with active-site lysine residues, enabling fragment tethering and target-guided fragment assembly approaches that are not accessible with non-formyl-containing analogs [2].

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